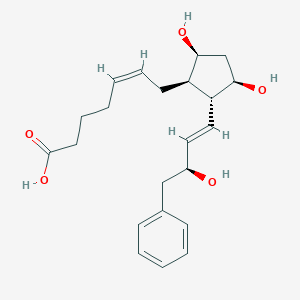

16-Phenyl tetranor prostaglandin F2alpha

Descripción

Overview of Prostaglandin (B15479496) F2alpha (PGF2alpha) in Biological Systems

Prostaglandins (B1171923) are lipid compounds found in virtually all tissues and organs, acting as local hormones or signaling molecules. wikipedia.org PGF2alpha, a prominent member of this family, is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. wikipedia.orgwikipedia.org

PGF2alpha plays a crucial role in a variety of physiological and pathological processes. In the female reproductive system, it is instrumental in luteolysis, the regression of the corpus luteum, which is essential for the regulation of the ovarian cycle. wikipedia.orgyoutube.com It also stimulates uterine muscle contractions and is involved in the initiation and progression of labor. wikipedia.orgnih.gov Elevated levels of PGF2alpha have been associated with dysmenorrhea (painful menstruation). nih.gov Beyond reproduction, PGF2alpha is involved in inflammation, vasoconstriction, and bronchoconstriction.

The therapeutic potential of naturally occurring PGF2alpha is limited by its rapid metabolism and widespread, often undesirable, side effects. wikipedia.org This has driven the rationale for modifying its core structure to create synthetic analogs with improved properties. Key objectives of these modifications include:

Enhanced Metabolic Stability: To prolong the duration of action.

Increased Receptor Selectivity: To target specific prostaglandin receptors (e.g., the FP receptor for PGF2alpha) and minimize off-target effects. nih.gov

Improved Pharmacokinetic Profile: To allow for different routes of administration and better tissue distribution.

Dissociation of Biological Activities: To isolate a desired therapeutic effect from other, unwanted actions.

Historical Development of Synthetic Prostaglandin Analogs

The journey of synthetic prostaglandin analogs began with the elucidation of the structure of prostaglandins in the mid-20th century, a feat for which Sune Bergström, Bengt Samuelsson, and John Vane were awarded the Nobel Prize in Physiology or Medicine in 1982. wikipedia.org The first total synthesis of PGF2alpha was achieved by E.J. Corey in 1969. wikipedia.org This opened the door for chemists to create a vast array of analogs.

Early research focused on reproductive health, leading to the development of analogs for inducing labor and terminating pregnancy. wikipedia.orgtaylorandfrancis.com A significant breakthrough came with the discovery in 1977 that PGF2alpha could lower intraocular pressure (IOP), which was contrary to previous beliefs. wikipedia.org This finding spurred the development of PGF2alpha analogs for the treatment of glaucoma, such as latanoprost (B1674536), travoprost, and bimatoprost, which have become first-line therapies. wikipedia.orgservice.gov.uk These analogs were designed as prodrugs to enhance corneal penetration and reduce systemic side effects. wikipedia.org The development of these drugs highlighted the success of structural modifications in creating targeted and effective therapies.

Significance of 16-Phenyl tetranor Prostaglandin F2alpha in Analog Research

This compound is a synthetic analog of PGF2alpha characterized by two key structural modifications: the "tetranor" designation indicates the removal of four carbon atoms from the alpha-chain, and the "16-phenyl" refers to the addition of a phenyl group at the 16th carbon position. This compound is considered a metabolically stable analog of PGF2alpha. caymanchem.commedchemexpress.com

Its primary significance in research lies in its utility as a tool to probe the structural requirements for prostaglandin receptor binding and activation. Research has shown that this compound exhibits poor affinity for the FP receptor of ovine luteal cells, with a binding affinity of only 8.7% compared to that of PGF2alpha. caymanchem.commedchemexpress.com This finding is crucial as it helps to delineate the specific structural features of the PGF2alpha molecule that are critical for high-affinity receptor interaction. By comparing the binding and activity of such analogs with more potent ones, researchers can map the pharmacophore of the FP receptor and understand how different substituents influence biological activity.

In essence, while not a therapeutic agent itself, this compound serves as a valuable negative control or a molecular probe in structure-activity relationship (SAR) studies. These studies are fundamental to the rational design of new, more selective, and potent prostaglandin analogs for various therapeutic applications. For instance, the low affinity of the 16-phenyl analog can be contrasted with the high affinity of other analogs, such as 16-phenoxy derivatives, which have been shown to bind to the PGF2alpha receptor as well as or even better than the parent compound. caymanchem.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYLHQSIMTBCQ-SDMFVQJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies

Methodologies for the Preparation of 16-Phenyl tetranor Prostaglandin (B15479496) F2α

The preparation of 16-Phenyl tetranor prostaglandin F2α likely follows classical prostaglandin synthesis pathways, which are designed to construct the intricate cyclopentane (B165970) core with the correct stereochemical configuration of its substituents.

The Corey synthesis, a landmark in organic chemistry, provides a robust and versatile framework for the total synthesis of prostaglandins (B1171923). This approach is characterized by the use of a bicyclic lactone, commonly known as the Corey lactone, which serves as a key intermediate. The synthesis of azide-substituted 17-phenyl-18,19,20-trinorprostaglandin F2α and 16-phenoxy-17,18,19,20-tetranorprostaglandin F2α derivatives has been successfully achieved using the Corey synthesis, suggesting its applicability to the synthesis of 16-Phenyl tetranor prostaglandin F2α caymanchem.com.

The general steps of the Corey synthesis, adaptable for 16-Phenyl tetranor prostaglandin F2α, would involve:

Formation of the Corey Lactone: This bicyclic intermediate contains the essential stereochemical information for the cyclopentane ring.

Introduction of the α-chain: The upper side chain is typically introduced via a Wittig reaction.

Elaboration of the ω-chain: The lower, phenyl-containing side chain is installed, often through a Horner-Wadsworth-Emmons reaction, followed by reduction of the ketone to the desired alcohol.

| Stage | Key Transformation | Reagents (Example) |

| Corey Lactone Formation | Stereocontrolled construction of the bicyclic core | Not detailed in search results |

| α-Chain Installation | Wittig reaction | Not detailed in search results |

| ω-Chain Installation | Horner-Wadsworth-Emmons reaction | Not detailed in search results |

| Final Reductions | Ketone reduction to alcohol | Not detailed in search results |

Stereoselective Reagents: The use of chiral reducing agents to control the stereochemistry of the hydroxyl groups on the cyclopentane ring and the ω-chain is crucial.

Protecting Group Strategy: Judicious use of protecting groups for the hydroxyl and carboxylic acid functionalities is essential to prevent side reactions and ensure the desired transformations occur.

Reaction Conditions: Optimization of temperature, solvent, and reaction times for each step is critical to maximize yields and minimize the formation of diastereomers.

Synthesis of 16-Phenyl tetranor Prostaglandin F2α Derivatives

The derivatization of 16-Phenyl tetranor prostaglandin F2α is aimed at enhancing its utility in research by modifying its physicochemical properties or introducing functionalities for specific applications.

Ester and amide derivatives of prostaglandins are frequently synthesized to improve their lipophilicity, which can be advantageous for certain experimental designs. While specific examples for 16-Phenyl tetranor prostaglandin F2α are not detailed in the available literature, the synthesis of such derivatives for the closely related 16-phenoxy tetranor prostaglandin F2α provides a clear precedent.

Esterification: The carboxylic acid moiety can be converted to an ester, such as a methyl or isopropyl ester, through standard acid-catalyzed esterification or by reaction with an appropriate alkyl halide in the presence of a base.

Amidation: The formation of amides, for instance, a methyl amide or a cyclopropyl methyl amide, can be achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with the desired amine.

| Derivative Type | Example Compound (Analog) | Purpose |

| Ester | 16-phenoxy tetranor Prostaglandin F2α methyl ester | Increased lipophilicity |

| Amide | 16-phenoxy tetranor Prostaglandin F2α methyl amide | Increased lipophilicity |

The introduction of an azide (B81097) group, particularly on the phenyl ring, allows for the development of photoaffinity probes. These probes are invaluable tools for identifying and characterizing the receptors and enzymes that interact with the prostaglandin analog. Upon photolysis, the azide group forms a highly reactive nitrene, which can covalently bind to nearby molecules, thereby "labeling" the binding site.

The synthesis of azide-substituted 17-phenyl-18,19,20-trinorprostaglandin F2α has been reported, demonstrating a viable strategy caymanchem.com. This typically involves the synthesis of a precursor with an amino group on the phenyl ring, which is then converted to an azide via a diazotization reaction followed by treatment with sodium azide.

Modifying the aromatic ring of 16-Phenyl tetranor prostaglandin F2α with various substituents can provide valuable insights into structure-activity relationships. While specific studies on this compound are lacking, research on related 16-phenyl prostaglandin analogs has shown that substitutions on the phenyl ring can influence biological activity. For example, in a series of 11-deoxy-16-phenyl-prostaglandin F1α analogs, the introduction of p-bromo and m-trifluoromethyl substituents was found to increase potency.

Strategies for introducing such substituents would typically involve starting with a correspondingly substituted phenyl-containing building block for the ω-chain or employing standard aromatic substitution reactions on a late-stage intermediate, provided the reaction conditions are compatible with the sensitive functionalities of the prostaglandin core.

Molecular and Cellular Pharmacology

Prostaglandin (B15479496) FP Receptor (PTGFR) Interaction and Binding Kinetics

The interaction of 16-phenyl tetranor prostaglandin F2alpha with the prostaglandin FP receptor is a critical first step in initiating a cellular response. The affinity of this binding is a key determinant of the compound's potency.

Quantitative Assessment of Binding Affinity of this compound to FP Receptor

Comparative Receptor Affinity Studies with Native Prostaglandin F2alpha

When directly compared to native prostaglandin F2alpha, this compound exhibits a markedly lower binding affinity. Research has shown that its affinity for the FP receptor on ovine luteal cells is only 8.7% of that of PGF2alpha. nih.gov This substantial decrease in binding highlights the stringent structural requirements for optimal interaction with the FP receptor. The native PGF2alpha, with its specific ω-chain structure, appears to fit more favorably into the binding pocket of the receptor.

Comparative Receptor Affinity Studies with Other Prostaglandin F2alpha Analogs (e.g., 16-Phenoxy tetranor Prostaglandin F2alpha)

In contrast to the phenyl analog, the 16-phenoxy derivative of tetranor prostaglandin F2alpha displays a dramatically different binding profile. Studies have revealed that 16-phenoxy tetranor prostaglandin F2alpha binds to the FP receptor on ovine luteal cells with a remarkable 440% greater affinity than PGF2alpha. nih.gov This striking difference underscores the profound influence of the substituent at the 16-position. The introduction of an oxygen atom in the phenoxy group, as opposed to the direct phenyl linkage, appears to create a more favorable interaction with the receptor, potentially through enhanced hydrogen bonding or other electrostatic interactions within the binding site.

A comparative ranking of the potency of various PGF2alpha analogs in eliciting a physiological response, such as the contraction of the cat iris sphincter (a process mediated by the FP receptor), provides further insight. In this system, the rank order of potency was determined to be fluprostenol (B1673476) and 17-phenyltrinor PGF2alpha being the most potent, followed by 16-phenoxytetranor PGF2alpha and PGF2alpha, with PGF1alpha being the least potent of the tested analogs.

Interactive Data Table: Comparative Receptor Affinity of Prostaglandin Analogs

| Compound | Relative Binding Affinity to Ovine Luteal FP Receptor (vs. PGF2alpha) |

| Prostaglandin F2alpha (Native) | 100% |

| This compound | 8.7% nih.gov |

| 16-Phenoxy tetranor Prostaglandin F2alpha | 440% nih.gov |

Allosteric Modulation of FP Receptor Activity

There is currently no scientific evidence to suggest that this compound acts as an allosteric modulator of the FP receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, and in doing so, can alter the receptor's affinity for its endogenous ligand or its signaling efficacy. While allosteric inhibitors of the FP receptor have been identified, the activity of this compound appears to be mediated through direct, albeit weak, interaction with the orthosteric binding site. nih.gov

Prostaglandin FP Receptor (PTGFR) Signal Transduction Pathways

Upon agonist binding, the FP receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. This process is fundamental to the physiological effects mediated by prostaglandins (B1171923).

Mechanisms of G-Protein Coupled Receptor Activation

The prostaglandin FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. researchgate.netnih.gov The activation of the FP receptor by an agonist, such as PGF2alpha or its analogs, leads to the coupling and activation of specific heterotrimeric G-proteins. The FP receptor primarily couples to G-proteins of the Gq/11 family. researchgate.net

Upon activation, the Gq alpha subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC). researchgate.netnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. researchgate.net The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction and gene expression changes. researchgate.netnih.gov While this is the canonical signaling pathway for the FP receptor, the specific downstream effects following activation by this compound would be influenced by its lower binding affinity and potentially altered receptor conformation upon binding.

Analysis of Intracellular Second Messenger Generation (e.g., Calcium Mobilization)

Specific studies detailing the direct effect of this compound on intracellular second messenger generation, such as the mobilization of intracellular calcium, are not extensively documented. However, the pharmacology of its parent compound, PGF2α, offers a potential framework. PGF2α predominantly acts through the FP receptor, which is a Gq protein-coupled receptor. Activation of the Gq pathway typically leads to the stimulation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.

Given that this compound is an analog of PGF2α, it is plausible that it may also influence intracellular calcium levels. However, one study has indicated that it possesses poor affinity for the FP receptor in ovine luteal cells. This low affinity suggests that its ability to induce calcium mobilization via the FP receptor may be significantly weaker compared to PGF2α. Further research is required to directly measure changes in intracellular calcium concentrations in various cell types upon stimulation with this compound to confirm this hypothesis.

Investigation of Downstream Signaling Cascades (e.g., Protein Phosphorylation, Gene Expression Modulation)

The downstream consequences of second messenger generation involve the activation of various protein kinases and the modulation of gene expression. For PGF2α, signaling through the FP receptor has been shown to activate pathways involving protein kinase C (PKC) and the Rho kinase family, which can lead to the phosphorylation of numerous downstream target proteins and ultimately alter gene transcription. For instance, PGF2α has been demonstrated to regulate the promoter activity of tumor necrosis factor-alpha (TNF-α).

Direct evidence for the specific downstream signaling cascades activated by this compound is currently lacking. Its poor affinity for the FP receptor suggests that its capacity to modulate protein phosphorylation and gene expression through this canonical pathway may be limited. However, the possibility of it interacting with other receptor subtypes or acting through non-receptor-mediated mechanisms cannot be excluded without further experimental data.

Exploration of Prostaglandin Receptor Subtype Selectivity

The biological effects of prostaglandin analogs are critically dependent on their selectivity for the various prostanoid receptor subtypes, which include the DP, EP, FP, IP, and TP receptors.

Profiling Against Other Prostanoid Receptors (e.g., EP, DP, IP, TP)

Comprehensive data on the binding affinity and functional activity of this compound across the full panel of prostanoid receptors are not available in the current literature. The primary piece of information regarding its receptor interaction is its reported poor affinity for the FP receptor. To fully characterize its pharmacological profile, it is essential to conduct binding and functional assays against the EP (EP1, EP2, EP3, EP4), DP, IP, and TP receptor subtypes. This would reveal whether this compound exhibits any off-target activity or possesses a unique selectivity profile that differs from PGF2α.

Table 1: Reported Receptor Affinity for this compound

| Receptor Subtype | Reported Affinity |

| FP | Poor |

| EP1 | Data not available |

| EP2 | Data not available |

| EP3 | Data not available |

| EP4 | Data not available |

| DP | Data not available |

| IP | Data not available |

| TP | Data not available |

Structure Activity Relationships Sar of 16 Phenyl Tetranor Prostaglandin F2alpha Analogs

Elucidation of Structural Requirements for FP Receptor Interaction

The interaction of prostaglandin (B15479496) analogs with the FP receptor is highly dependent on their three-dimensional structure. The core cyclopentane (B165970) ring, the two side chains (alpha and omega), and the functional groups at various positions must adopt a specific conformation to achieve optimal binding. For 16-phenyl tetranor PGF2alpha, the structural modifications at the omega-chain are particularly telling.

Research using ovine luteal cell FP receptors reveals that 16-phenyl tetranor PGF2alpha is a metabolically stable analog of PGF2α but exhibits poor binding affinity, registering at only 8.7% of the affinity of PGF2α itself. caymanchem.commedchemexpress.com This indicates that while the fundamental PGF2α scaffold is present, the specific combination of a shortened omega-chain ("tetranor") and a terminal phenyl group at position 16 is not favorable for strong interaction with the ovine FP receptor.

In contrast, a closely related analog, 16-phenoxy tetranor PGF2α, which differs only by an oxygen atom linking the phenyl group to the omega-chain, binds to the same receptor with a significantly enhanced affinity of 440% relative to PGF2α. caymanchem.comchemicalbook.com This striking difference underscores the stringent structural requirements within the receptor's binding pocket, where the presence of a phenoxy moiety is clearly preferred over a phenyl group at the C-16 position of a tetranor prostaglandin.

Influence of the 16-Phenyl Moiety on Receptor Recognition and Functional Activity

The introduction of a phenyl group at the terminus of the omega-chain is a common strategy to block metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase, thereby increasing the compound's biological half-life. nih.gov However, the position of this bulky aromatic group is critical for receptor recognition.

In the case of 16-phenyl tetranor PGF2alpha, the phenyl moiety at the C-16 position results in a significant decrease in binding affinity for the FP receptor compared to the parent PGF2α. caymanchem.com This suggests that the phenyl group at this specific location may introduce steric hindrance or unfavorable electronic interactions within the receptor's ligand-binding domain, impeding the high-affinity binding observed with the natural ligand. The poor affinity directly impacts its functional activity as an FP receptor agonist.

Impact of Tetranor Modification on Prostaglandin Backbone Conformation and Receptor Binding

The "tetranor" modification signifies the removal of four carbons from the omega-chain (from the typical C20 to a C16 backbone). This truncation shortens the lower side chain, altering its flexibility and the spatial orientation of its terminal group. While the tetranor modification itself contributes to metabolic stability, its primary impact in this context is positioning the terminal phenyl group at C-16. The combination of this shortened chain and the terminal phenyl group leads to the observed poor receptor binding affinity (8.7% relative to PGF2α). caymanchem.commedchemexpress.com This demonstrates that the length of the omega-chain is a critical determinant for how a terminal substituent is presented to the FP receptor, and the tetranor backbone is suboptimal when paired with a phenyl group.

Effects of Carboxyl Group Modifications (e.g., esters, amides) on Bioactivity

The carboxylic acid group at the C-1 position of the alpha-chain is a crucial feature for prostaglandin activity, as it often engages in key ionic interactions with the receptor. However, modifying this group can enhance the pharmacokinetic properties of the molecule, particularly its lipophilicity and ability to cross cell membranes.

Studies on related 16-phenoxy PGF2α derivatives have shown that modifications to the C-1 carboxyl group can increase receptor affinity. nih.gov Specifically, ester derivatives (-COOR) were found to have a higher affinity for the FP receptor than the corresponding free acid (-COOH). nih.gov

| Modification of Carboxyl Group | Relative Receptor Affinity |

| Ester (-COOR) | Higher |

| Free Acid (-COOH) | Lower |

| Data derived from studies on 16-phenoxy PGF2α derivatives. nih.gov |

Furthermore, ester and amide analogs are often developed as prodrugs. Methyl esters and methyl amides of the related 16-phenoxy tetranor PGF2α are more lipophilic and are designed to be hydrolyzed by esterases or amidases in target tissues, releasing the bioactive free acid. caymanchem.comcaymanchem.com This strategy can improve tissue penetration and bioavailability. While not directly tested on 16-phenyl tetranor PGF2alpha in the available literature, it is a well-established principle in prostaglandin drug design.

Systematic Investigations of Substituent Effects on the Phenyl Ring

Altering the electronic properties of the terminal phenyl ring through the addition of substituents can fine-tune a compound's interaction with its receptor. While systematic studies on 16-phenyl tetranor PGF2alpha itself are not detailed in the provided search results, research on the closely related (+/-)-11-deoxy-16-phenyl-17,18,19,20-tetranor-PGF1 alpha provides valuable insight. In that series, aryl ring substitution was generally found to decrease activity. However, specific substitutions were shown to enhance biological potency. nih.gov

| Phenyl Ring Substituent (on a 16-phenyl analog) | Effect on Potency |

| para-Bromo | Increased |

| meta-Trifluoromethyl | Increased |

| Data from studies on (+/-)-11-deoxy-16-phenyl-17,18,19,20-tetranor-PGF1 alpha. nih.gov |

This finding suggests that even for a scaffold with inherently low activity, potency can be modulated and potentially increased by adding electron-withdrawing groups at specific positions on the terminal phenyl ring. nih.gov

Comparative SAR Analysis with Related Prostaglandin Derivatives (e.g., 17-phenyl trinor PGF2alpha)

A comparative analysis of 16-phenyl tetranor PGF2alpha with other omega-chain phenyl-substituted analogs powerfully illustrates the exquisite sensitivity of the FP receptor to minor structural changes. The length of the omega-chain and the nature of the link to the phenyl ring are critical determinants of binding affinity.

16-Phenyl tetranor PGF2alpha : As established, this analog has very poor affinity (8.7%) for the ovine FP receptor compared to PGF2α. caymanchem.com

17-Phenyl trinor PGF2alpha : This analog, which is the active free acid form of the glaucoma drug Bimatoprost, has the omega-chain shortened by only three carbons ("trinor"), placing the phenyl group at C-17. This seemingly small change has a profound effect, making it a potent FP receptor agonist with a binding affinity of 756% relative to PGF2α in the same ovine luteal cell model. caymanchem.com

16-Phenoxy tetranor PGF2alpha : This compound shares the same tetranor backbone as 16-phenyl tetranor PGF2alpha, but the insertion of an ether oxygen between the chain and the phenyl ring reverses the poor binding. It is a high-affinity ligand, with 440% of the binding affinity of PGF2α. caymanchem.comchemicalbook.com

This comparison highlights a clear SAR trend: a phenyl group directly attached at C-16 of a tetranor chain is detrimental to binding, whereas moving it to C-17 on a trinor chain is highly favorable. Alternatively, keeping the C-16 position but introducing a phenoxy linkage also dramatically enhances receptor affinity.

| Compound | Omega-Chain Modification | Terminal Group | Relative FP Receptor Binding Affinity (%) |

| Prostaglandin F2α (PGF2α) | None (Natural) | Pentyl | 100% |

| 16-Phenyl tetranor PGF2α | Tetranor (4-carbon shorter) | C16-Phenyl | 8.7% caymanchem.commedchemexpress.com |

| 17-Phenyl trinor PGF2α | Trinor (3-carbon shorter) | C17-Phenyl | 756% caymanchem.com |

| 16-Phenoxy tetranor PGF2α | Tetranor (4-carbon shorter) | C16-Phenoxy | 440% caymanchem.comchemicalbook.com |

| Binding affinity relative to PGF2α in ovine corpus luteum FP receptors. |

Metabolism and Biotransformation

Evaluation of Metabolic Stability of 16-Phenyl tetranor Prostaglandin (B15479496) F2alpha

16-phenyl tetranor prostaglandin F2alpha is recognized as a metabolically stable analog of the naturally occurring PGF2α. caymanchem.commedchemexpress.comlabchem.com.my This enhanced stability is a key characteristic, contributing to its pharmacological profile. While its affinity for the prostaglandin F receptor (FP receptor) in ovine luteal cells is noted to be lower (8.7%) compared to PGF2α, its structural modifications likely protect it from rapid metabolic degradation that endogenous prostaglandins (B1171923) typically undergo. caymanchem.commedchemexpress.commedchemexpress.com This inherent stability ensures a longer duration of action in biological systems. caymanchem.com Another analog, 16-phenoxy tetranor PGF2α, also demonstrates metabolic stability and exhibits a significantly higher binding affinity (440%) to the ovine luteal cell FP receptor than PGF2α. caymanchem.com

Hydrolysis Pathways of this compound Prodrug Forms in Biological Matrices

While information directly on the hydrolysis of this compound prodrugs is limited, extensive research on latanoprost (B1674536), a closely related isopropyl ester prodrug of a PGF2α analog, provides significant insights into the probable hydrolytic pathways. arvojournals.orgnih.govresearchgate.netmdpi.com Latanoprost is readily absorbed through the cornea and is rapidly hydrolyzed by esterases present in the cornea to its biologically active acid form. nih.govresearchgate.netdrugbank.com This enzymatic conversion is crucial for its therapeutic effect. researchgate.net

Studies on various human ocular tissues have demonstrated that latanoprost is extensively hydrolyzed in the cornea, conjunctiva, ciliary body, and choroid. arvojournals.org The rate of hydrolysis is highest in the choroid, followed by the ciliary body, cornea, and conjunctiva. arvojournals.org The disappearance of the parent compound correlates well with the formation of the active acid metabolite. arvojournals.org This rapid and efficient hydrolysis in ocular tissues is a key step in the activation of prostaglandin analog prodrugs.

The hydrolysis of these prodrugs is primarily mediated by carboxylesterases. nih.gov For instance, the isopropyl ester of PGF2α is a good substrate for carboxylesterase and is also hydrolyzed by butyrylcholinesterase, though at a much slower rate. nih.gov In contrast, esterifications at the 11 and/or 15 positions of PGF2α are not substrates for acetylcholinesterase or butyrylcholinesterase, highlighting the specificity of the hydrolyzing enzymes. nih.gov

| Tissue | Relative Rate of Latanoprost Hydrolysis |

| Choroid | Highest |

| Ciliary Body | High |

| Cornea | High |

| Conjunctiva | High |

| Aqueous Humor | Minimal |

| This table is based on in vitro studies of latanoprost hydrolysis in human ocular tissues and indicates the relative rates of conversion to its active acid form. arvojournals.org |

Identification and Characterization of Primary and Secondary Metabolites

The metabolism of prostaglandin F2α and its analogs proceeds through several key steps. The primary active metabolite of latanoprost is its corresponding acid, formed by the hydrolysis of the isopropyl ester. researchgate.netmdpi.com Following this initial activation, the molecule undergoes further systemic metabolism.

The liver is the primary site for the systemic metabolism of latanoprost that reaches the circulation. nih.gov The main metabolic pathway is fatty acid β-oxidation, which leads to the formation of shorter-chain metabolites. nih.govdrugbank.com The principal metabolites identified are the 1,2-dinor and 1,2,3,4-tetranor metabolites of latanoprost acid. nih.gov

In studies of PGF2α itself, a major circulating metabolite has been identified as tetranor-15-keto-13,14-dihydroprostaglandin F2α. nih.gov This metabolite has a slower disappearance from the circulation compared to the initially formed 15-keto-13,14-dihydroprostaglandin F2α, making it a potentially better indicator of in vivo PGF2α synthesis. nih.gov The major urinary metabolite of PGF2α in healthy individuals is a tetranor (C16) prostaglandin. nih.gov

| Metabolite Type | Description | Parent Compound Example |

| Active Acid Form | Result of initial prodrug hydrolysis | Latanoprost Acid |

| Dinor Metabolite | Result of one cycle of β-oxidation | 1,2-dinor latanoprost acid |

| Tetranor Metabolite | Result of two cycles of β-oxidation | 1,2,3,4-tetranor latanoprost acid |

| Keto-dihydro Metabolite | Formed by oxidation and reduction reactions | tetranor-15-keto-13,14-dihydroprostaglandin F2α |

Contribution of Fatty Acid Beta-Oxidation to Metabolic Degradation

Fatty acid β-oxidation is a major pathway for the metabolic degradation of prostaglandin F2α and its analogs, including this compound. nih.govdrugbank.com This process occurs primarily in the liver and involves the stepwise shortening of the carboxylic acid side chain of the prostaglandin molecule. nih.govlibretexts.org

Peroxisomes play a crucial role in the β-oxidation of prostaglandins. nih.govnih.gov Studies have shown that isolated rat liver peroxisomes can effectively chain-shorten PGF2α and PGE2 to their corresponding dinor- and tetranor-metabolites. nih.gov The identification of these chain-shortened products confirms that the degradation is a β-oxidation reaction. nih.gov The importance of peroxisomal β-oxidation in humans is highlighted by studies in patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, who exhibit significantly altered PGF2α metabolism. nih.gov

In Vitro Metabolic Fate Studies in Subcellular Fractions and Cell Culture Systems

In vitro studies using subcellular fractions and cell culture systems have been instrumental in elucidating the metabolic pathways of prostaglandin analogs.

Subcellular Fractions: Studies with isolated rat liver peroxisomes have demonstrated their capacity to metabolize PGF2α and other prostaglandins through β-oxidation, leading to the formation of dinor and tetranor metabolites. nih.gov

Cell Culture Systems:

Corneal Epithelial Cells: Immortalized human corneal epithelial cells have been used to study the metabolism of latanoprost. These cells are metabolically active and can convert the latanoprost prodrug to its active free-acid form. nih.gov The presence of these cells in in vitro models enhances the diffusion and release of the drug from delivery systems by maintaining a concentration gradient through metabolism. nih.gov

Ciliary Muscle Cells: Human ciliary muscle cells have been used to investigate the downstream effects of latanoprost acid. In these cells, latanoprost acid can induce the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), which are involved in the remodeling of the extracellular matrix. arvojournals.org

Nonpigmented Ciliary Epithelial Cells: In human nonpigmented ciliary epithelial cells, latanoprost has been shown to induce the expression of cyclooxygenase-2 (COX-2), leading to the production of other prostaglandins like PGE2 and subsequent induction of MMP-1. nih.gov

Meibomian Gland Epithelial Cells: Studies with human meibomian gland epithelial cells have explored the effects of latanoprost on cell viability and lipid profiles. molvis.org

These in vitro models provide valuable platforms for understanding the metabolic activation and subsequent cellular effects of this compound and related compounds.

Pharmacological Investigations in Pre Clinical Animal Models

Ocular System Studies

Comprehensive searches of scientific literature reveal a notable absence of direct research on the effects of 16-Phenyl tetranor prostaglandin (B15479496) F2alpha on the ocular system in preclinical animal models. The following sections reflect this lack of specific data.

Modulation of Intraocular Pressure in Animal Models

There are no published studies investigating the direct effects of 16-Phenyl tetranor prostaglandin F2alpha on intraocular pressure (IOP) in animal models. By way of context, the parent compound, PGF2α, and its other synthetic analogs, such as latanoprost (B1674536), are well-documented ocular hypotensive agents. nih.govnih.gov These compounds primarily lower IOP by increasing the outflow of aqueous humor. nih.gov However, without specific studies, it remains unknown whether this compound shares these properties.

Influence on Aqueous Humor Dynamics and Outflow Pathways

No preclinical research has been published detailing the influence of this compound on aqueous humor dynamics, including its formation or outflow through the trabecular or uveoscleral pathways. Studies on other PGF2α analogs have shown that their primary mechanism for reducing intraocular pressure is by enhancing uveoscleral outflow. nih.gov Additionally, functional FP receptors for PGF2α have been identified in the human trabecular meshwork, suggesting a potential site of action for these compounds. arvojournals.org PGF2α isopropyl ester has been shown to lower IOP without altering aqueous humor flow. nih.gov The effects of the 16-phenyl substitution on these mechanisms have not been elucidated.

Reproductive System Studies

Investigations into the reproductive system have yielded specific, albeit limited, data regarding the interaction of this compound with key physiological targets.

Luteolytic Efficacy in Mammalian Models

The potential of a prostaglandin analog to induce luteolysis—the regression of the corpus luteum—is fundamentally linked to its ability to bind to the prostaglandin F2alpha (FP) receptor. Research on this compound has demonstrated that it is a poor ligand for this receptor in ovine luteal cells. Its affinity for the FP receptor is only 8.7% of that of the parent compound, PGF2α. This suggests a significantly reduced luteolytic potency compared to PGF2α.

In contrast, other structural modifications, such as the addition of a 16-phenoxy group, have been shown to enhance binding to the PGF2α receptor and, consequently, the biological response. nih.gov In-vitro studies on isolated rat luteal cells have shown that 16-aryloxy PGF2α is equipotent to PGF2α in inhibiting progesterone (B1679170) synthesis, a key step in functional luteolysis. nih.gov The stark difference in receptor affinity between the 16-phenyl and 16-phenoxy analogs underscores the critical role of the substituent at this position in determining luteolytic efficacy.

| Compound | Relative Affinity for Ovine Luteal FP Receptor (%) | Implied Luteolytic Efficacy |

| Prostaglandin F2alpha | 100 | Baseline |

| This compound | 8.7 | Low |

Effects on Uterine Contractility

There is a lack of published preclinical studies specifically examining the effects of this compound on uterine contractility. For the parent compound, PGF2α, research has detailed its uterotonic effects in animal models. In isolated myometrial strips from pregnant rats, PGF2α induces a slow depolarization leading to spike discharges and phasic contractions. nih.gov This effect is dependent on both sodium and calcium ions and the sensitivity of the myometrium to PGF2α increases as gestation progresses. nih.gov The influence of the 16-phenyl substitution on this activity is currently unknown. The synthesis of uterine prostaglandins (B1171923), including PGF2α, is known to increase significantly before the onset of labor and can be augmented by inflammatory stimuli. nih.gov

Neurobiological and Sensory System Studies

A thorough review of existing scientific literature indicates that this compound has not been the subject of any published neurobiological or sensory system studies in preclinical models.

For the parent compound and its analogs, some research in these areas exists. For instance, the PGF2α FP receptor is known to be involved in neuroinflammatory pathways following traumatic brain injury, and its role in the brain remains a subject of ongoing investigation. nih.gov Furthermore, PGF2α can be synthesized and released by the brain in sheep, where it may play a role in modulating hormone secretion. nih.gov In the sensory system, PGF2α-induced ocular surface hyperemia has been shown to be largely mediated by sensory nerves in rabbits, indicating an interaction between this class of compounds and the peripheral nervous system. nih.gov However, no such investigations have been extended to this compound.

Chemoreceptive and Olfactory Responses in Aquatic Vertebrates (e.g., Salamanders)

In a study investigating the role of F-series prostaglandins as sex pheromones in the Korean salamander (Hynobius leechii), 16-Phenyl tetranor prostaglandin F2α was included in a panel of 19 different prostaglandin compounds tested for their olfactory activity. kjpp.net The research aimed to determine if these compounds could elicit an olfactory response, suggesting a potential role as a chemical messenger in this urodele amphibian. The study highlighted that while Prostaglandin F2α (PGF2α) itself did not elicit a significant response in the salamanders, other PGF analogues did, indicating that specific structural modifications are critical for receptor activation in this species. kjpp.net This suggests that while prostaglandins are a class of interest for salamander chemoreception, the specific analogue 16-Phenyl tetranor prostaglandin F2α may not be a primary olfactory stimulant in this particular species, unlike in some teleost fishes where related compounds are potent pheromones. kjpp.netnih.gov

Investigation of Electro-olfactogram (EOG) Responses

To quantitatively measure the olfactory responses to various prostaglandins, electro-olfactogram (EOG) recordings were utilized in the study on the Korean salamander. kjpp.net The EOG technique measures the electrical potential from the surface of the olfactory epithelium, providing a direct indication of the detection of an odorant.

In these experiments, 16-Phenyl tetranor prostaglandin F2α was tested for its ability to generate an EOG response. kjpp.net The study reported the EOG response thresholds for various prostaglandins, with some compounds showing activity at concentrations as low as 10⁻⁹ M. kjpp.net While the study focused on the most potent stimulants, the inclusion of 16-Phenyl tetranor prostaglandin F2α in the tested panel was crucial for structure-activity relationship analysis. A thesis on Pacific salmon also noted the EOG detection threshold for 16-phenyl-tetranor-PGF2α to be 10⁻¹⁰. nih.gov

| Compound | Test Species | EOG Detection Threshold |

|---|---|---|

| 16-Phenyl tetranor prostaglandin F2α | Pacific Salmon | 10-10 M |

| Prostaglandin F2α (PGF2α) | Goldfish | 10-10 M |

| 15-keto-prostaglandin F2α (15K-PGF2α) | Goldfish | 10-12 M |

| 15(R)-PGF2α | Korean Salamander (female) | 10-9 M |

Other Systemic Pharmacological Explorations in Animal Models

Beyond its role in chemoreception, the broader pharmacological potential of prostaglandin analogues has been explored, particularly in areas where other prostaglandins have shown significant activity, such as hair growth modulation.

Hair Growth Modulatory Potential

The potential for prostaglandin F2α analogues to modulate hair growth has been an area of active research. This interest was sparked by the observation of hypertrichosis (excessive hair growth) as a side effect of PGF2α analogue eye drops used for glaucoma, such as latanoprost and bimatoprost. nih.gov

Pre-clinical studies in murine models have demonstrated that topical application of PGF2α and its analogues can stimulate hair follicles, promoting the transition from the resting (telogen) phase to the growth (anagen) phase of the hair cycle. nih.gov These studies have shown that PGF2α analogues can lead to increased hair length and density. nih.gov The mechanism is thought to involve the activation of prostaglandin F receptors (FP receptors) located in the dermal papilla and connective tissue sheath of the hair follicle. nih.govresearchgate.net

While extensive research exists for analogues like latanoprost and bimatoprost, specific pre-clinical data on the hair growth modulatory potential of 16-Phenyl tetranor prostaglandin F2α is not extensively detailed in the currently reviewed scientific literature. However, a patent for compositions and methods for treating hair loss includes a broad range of PGF analogues, suggesting that compounds with similar structures are being considered for this application. nih.gov The general stimulatory effect of PGF2α analogues on hair follicles in animal models provides a strong rationale for investigating the specific activity of 16-Phenyl tetranor prostaglandin F2α in this context.

| Compound/Analogue | Observed Effect in Pre-clinical Models | Model System |

|---|---|---|

| Prostaglandin F2α (PGF2α) | Stimulated hair growth, prolonged anagen phase | Human hair follicles (ex vivo), Murine models |

| Latanoprost | Stimulated conversion from telogen to anagen, increased hair length | Murine models |

| Bimatoprost | Stimulated eyelash growth | Human (clinical observation) |

| Isopropyl Unoprostone | Stimulated conversion from telogen to anagen | Murine models |

Advanced Research Methodologies and Analytical Techniques

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. In the context of 16-Phenyl tetranor prostaglandin (B15479496) F2alpha, these assays have been employed to characterize its interaction with the prostaglandin F2α receptor (FP receptor).

Detailed research findings indicate that 16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable analog of the endogenous Prostaglandin F2alpha (PGF2α). However, its binding affinity for the FP receptor isolated from ovine luteal cells is notably poor, showing only 8.7% of the affinity of PGF2α itself. nih.govresearchgate.net This suggests that the phenyl group at the 16th position significantly hinders the molecule's ability to bind effectively to the receptor.

In contrast, a related analog, 16-phenoxy tetranor PGF2α, demonstrates a dramatically different binding profile. It binds to the same ovine luteal cell FP receptor with a much greater affinity, recorded at 440% compared to PGF2α. nih.gov This highlights the critical role of the substitution at this position in modulating receptor interaction.

Table 1: Comparative Binding Affinity of PGF2α Analogs to the Ovine FP Receptor This table illustrates the relative binding affinity of 16-Phenyl tetranor PGF2alpha and a related compound compared to the natural ligand, PGF2α.

| Compound | Relative Binding Affinity (%) | Source |

|---|---|---|

| Prostaglandin F2alpha (PGF2α) | 100% (Reference) | nih.govnih.gov |

| This compound | 8.7% | nih.govresearchgate.net |

| 16-phenoxy tetranor PGF2α | 440% | nih.gov |

Cell-Based Functional Assays

While binding assays reveal affinity, cell-based functional assays are essential to elucidate the downstream biological effects following receptor activation. Although specific studies on this compound are limited, the methodologies applied to its parent compound, PGF2α, establish the framework for its functional analysis.

Activation of the FP receptor by PGF2α is known to couple to Gq proteins, initiating a signaling cascade that involves phospholipase C (PLC) and the mobilization of intracellular calcium. Fluorometric imaging using calcium-sensitive dyes like fura-2AM is a standard technique to measure these changes. However, studies on isolated rat ventricular myocytes have shown that while PGF2α induces myocyte shortening, it does not cause a significant change in the amplitude of intracellular calcium transients. This suggests that in some cell types, the functional effects of PGF2α may be mediated by pathways that sensitize the cellular machinery to existing calcium levels rather than increasing the concentration of free calcium.

The influence of FP receptor activation on gene expression is a key area of investigation. Techniques like quantitative reverse transcription PCR (RT-PCR) are used to measure changes in messenger RNA (mRNA) levels of specific genes. For instance, PGF2α treatment has been shown to up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, in human endometrial adenocarcinoma cells. rsc.org Furthermore, studies in human granulosa-luteal cells revealed that PGF2α treatment could increase COX-2 protein expression, indicating a potential feedback loop. nih.gov Analysis of FP receptor gene (PTGFR) expression itself has shown it to be highest during the proliferative phase in the human endometrium, as determined by quantitative RT-PCR. nih.gov These methods would be directly applicable to determine the specific effects of this compound on cellular gene expression programs.

Western blot analysis is a cornerstone technique for studying protein-level changes, particularly the phosphorylation events that are central to signal transduction. Activation of the FP receptor by PGF2α initiates a cascade of protein phosphorylation. In osteoblastic MC3T3-E1 cells, PGF2α stimulation leads to the rapid tyrosine phosphorylation of multiple proteins and the activation of mitogen-activated protein kinase (MAPK). nih.gov This effect was found to be dependent on Protein Kinase C (PKC) activation. nih.gov Similarly, in NIH-3T3 cells, PGF2α enhances the tyrosine phosphorylation of several proteins, including the p125 focal adhesion kinase. researchgate.net These studies demonstrate that analyzing the phosphorylation status of key signaling proteins like MAPK and its upstream activators is a critical method for dissecting the intracellular pathways modulated by FP receptor ligands.

Mass Spectrometry-Based Metabolomics for Identification and Quantification

Metabolomics provides a comprehensive view of the small-molecule metabolites within a biological system. For synthetic prostaglandin analogs like this compound, mass spectrometry-based techniques are indispensable for their identification and quantification in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of prostaglandin metabolites due to its high sensitivity, selectivity, and specificity. nih.gov This technique separates compounds in a sample via liquid chromatography before they are ionized and detected by a mass spectrometer. The tandem MS capability (MS/MS) allows for the fragmentation of a specific parent ion into daughter ions, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, enabling its accurate quantification even in complex matrices like urine or plasma. nih.gov

While a specific protocol for 16-Phenyl tetranor PGF2α is not detailed in the reviewed literature, numerous methods have been established for other tetranor prostaglandin metabolites. These methods demonstrate the utility of LC-MS/MS for assessing physiological processes and identifying disease biomarkers by measuring urinary prostaglandin metabolites noninvasively. nih.govresearchgate.net The analysis of various tetranor and dinor prostaglandin metabolites confirms that LC-MS/MS is the definitive method for studying the metabolism of this class of compounds. nih.govnih.gov

Table 2: Examples of Prostaglandin Metabolites Analyzed by LC-MS/MS This table provides examples of prostaglandin metabolites commonly quantified in biological fluids using LC-MS/MS, illustrating the technique's applicability to the study of prostaglandin analogs.

| Metabolite | Parent Prostaglandin | Typical Matrix | Source |

|---|---|---|---|

| tetranor-PGEM | PGE2 | Urine | nih.govresearchgate.net |

| tetranor-PGDM | PGD2 | Urine | nih.govnih.gov |

| 11β-PGF2α | PGD2 | Urine | nih.gov |

| 2,3-dinor-11β-PGF2α | PGD2 | Urine | nih.gov |

| 8-iso-PGF2α | Arachidonic Acid (via non-enzymatic peroxidation) | Urine | nih.gov |

Immunoassays for Prostanoid Quantification in Biological Samples

Immunoassays are a class of bioanalytical methods that utilize the specificity of an antibody-antigen reaction to detect and quantify molecules in biological samples. While specific immunoassays developed exclusively for this compound are not prominently documented in the scientific literature, the methodologies established for the parent compound, prostaglandin F2alpha (PGF2alpha), provide the framework for how such an assay would be designed. These techniques, such as radioimmunoassay (RIA) and enzyme immunoassay (EIA), are crucial for measuring the concentration of prostanoids in various biological matrices like plasma and tissue homogenates.

The general principle involves a competitive binding reaction. A known quantity of a labeled prostanoid (e.g., radiolabeled for RIA or enzyme-labeled for EIA) competes with the unlabeled prostanoid present in the sample for a limited number of binding sites on a highly specific antibody. The amount of labeled prostanoid bound to the antibody is inversely proportional to the amount of unlabeled prostanoid in the sample.

Radioimmunoassay (RIA): An RIA procedure was validated to measure PGF2alpha concentrations in canine plasma and endometrium. nih.gov This method uses a radioactive isotope, such as Iodine-125 ([¹²⁵I]) or Tritium ([³H]), to label the prostaglandin. nih.gov After the competitive binding reaction reaches equilibrium, the antibody-bound fraction is separated from the free fraction, often using a second antibody (double-antibody method). nih.gov The radioactivity of the bound fraction is then measured, and the concentration of the prostaglandin in the sample is determined by comparing the results to a standard curve.

Enzyme Immunoassay (EIA): An enzyme immunoassay for PGF2alpha was developed using alkaline phosphatase as the enzyme label. nih.gov In this technique, the prostaglandin hapten is chemically linked to an enzyme. Following the competitive binding reaction with a PGF2alpha-specific antiserum, the antigen-antibody complex is precipitated. nih.gov The enzymatic activity of this precipitated fraction is then determined, which allows for the quantitative measurement of the prostaglandin. nih.gov An EIA for PGF2alpha was shown to be capable of measuring the compound in the range of 0.5 pmol to 1 nmol. nih.gov

The development of a specific immunoassay for this compound would require the generation of antibodies that can distinguish it from endogenous PGF2alpha and other metabolites, a process that involves synthesizing a suitable antigen and immunizing host animals.

Photoaffinity Labeling and Cross-linking for Receptor Isolation and Structural Studies

Photoaffinity labeling is a powerful technique used to identify and characterize receptor proteins by forming a stable, covalent bond between the ligand and its binding site upon photoactivation. This method has been instrumental in studying prostaglandin receptors.

In the effort to develop a photoaffinity probe for the PGF2alpha receptor, researchers synthesized azide-substituted derivatives of related prostaglandin analogs, including 17-phenyl-18,19,20-trinorprostaglandin F2alpha. nih.gov The core strategy involves incorporating a photoreactive group, such as a phenyl azide (B81097), into the structure of a ligand that retains high affinity for the target receptor.

Key Steps and Findings:

Synthesis of Probes : Azide-substituted analogs were synthesized to serve as photoaffinity probes. nih.gov A critical development was the creation of an iodinated version, [¹²⁵I]-17-(4-azido-3-iodophenyl)-18,19,20-trinorprostaglandin F2alpha, which allows for highly sensitive detection due to the radioactive iodine tag. nih.gov

Competitive Binding Assays : Before cross-linking, the binding affinity of the synthesized probes is evaluated. The non-radioactive azido-iodophenyl derivative demonstrated the ability to compete effectively with natural [³H]PGF2alpha for binding to its receptors on ovine luteal cells and plasma membranes from bovine corpora lutea. nih.gov This confirmed that the structural modifications did not abolish receptor recognition.

Photoaffinity Cross-linking : The radiolabeled probe, [¹²⁵I]-17-(4-azido-3-iodophenyl)-18,19,20-trinorprostaglandin F2alpha, was utilized in a preliminary photoaffinity cross-linking experiment. nih.gov In this process, the probe is incubated with the receptor-containing biological material (e.g., cell membranes) and then exposed to UV light. The azide group is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues in the receptor's binding pocket, thus "labeling" the receptor protein.

This technique provides an invaluable tool for the irreversible tagging of the PGF2alpha receptor, facilitating its isolation, purification, and subsequent structural analysis, such as protein sequencing.

In Vitro Organ Bath and Tissue Perfusion Studies for Contractility Assessments

In vitro organ bath studies are a cornerstone of classical pharmacology, providing a controlled environment to assess the physiological effects of compounds on isolated tissues, particularly smooth muscle contractility. caymanchem.com This methodology is essential for characterizing the activity of prostaglandin analogs like this compound.

Methodology: The setup typically involves suspending a strip of contractile tissue (e.g., myometrium, detrusor muscle) in a chamber—the organ bath—filled with a physiological salt solution, such as Krebs-bicarbonate solution.

Environment Control : The solution is maintained at a physiological temperature (e.g., 37°C) and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂) to support tissue viability.

Tension Measurement : One end of the tissue strip is fixed, while the other is connected to a force transducer. This device records changes in isometric tension as the muscle contracts and relaxes.

Data Acquisition : The signals from the transducer are amplified and digitized for real-time recording and subsequent analysis on a computer system.

After an equilibration period where the tissue establishes a baseline tension, the compound of interest is added to the bath in varying concentrations to generate a dose-response curve.

Contractility Assessments of PGF2alpha Analogs: While specific contractility data for this compound is not detailed in the provided search results, studies on the parent compound PGF2alpha in porcine bladder tissue illustrate the typical findings from this technique. In these experiments, the addition of PGF2alpha to preparations of urothelium with lamina propria (U&LP) and detrusor muscle mounted in organ baths led to significant contractile responses.

The table below summarizes the observed effects of PGF2alpha on porcine bladder tissue, which represents a standard approach for assessing the bioactivity of its analogs.

Table 1: Effects of PGF2α (10 μM) on Porcine Bladder Tissue Contractility in Organ Bath Studies

| Tissue Preparation | Parameter Measured | Observed Effect | Significance |

|---|---|---|---|

| Urothelium & Lamina Propria (U&LP) | Baseline Tension | 65 ± 9% increase | p < 0.001 |

| Spontaneous Contraction Frequency | 13 ± 5% increase | p < 0.05 | |

| Detrusor Muscle | Baseline Tension | Significant Increase | - |

| Spontaneous Phasic Contractions | Initiated in 83% of preparations | - |

Data derived from studies on porcine bladder tissue, illustrating the methodology for assessing prostanoid-induced contractility.

These studies demonstrate that PGF2alpha, acting through the FP receptor, causes a significant increase in muscle tension and contractile frequency. Similar in vitro organ bath experiments would be essential to determine the specific contractile profile and potency of this compound.

Q & A

Q. Methodological Recommendations

- Receptor Studies : Use FP receptor-transfected HEK293 cells with calcium-sensitive dyes.

- Prodrug Activation : Quantify free acid via hydrolysis kinetics in tissue homogenates.

- Analytical Validation : Cross-validate ELISA and LC-MS data to account for matrix effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.